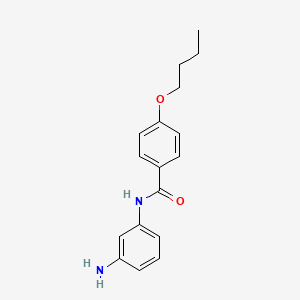![molecular formula C12H18ClN3 B3072454 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine CAS No. 1016745-43-9](/img/structure/B3072454.png)
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine
Overview
Description
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloropyridinyl group attached to a piperazine ring
Mechanism of Action
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, are known to target theCHRNA7-FAM7A fusion protein in humans .
Mode of Action
Neonicotinoids, which are neuro-active insecticides modeled after nicotine, block neural messages and bind particularly tightly in the central nervous system of insects, causing rapid death .
Biochemical Pathways
Similar compounds like neonicotinoids are known to affect the nervous system of insects, leading to their rapid death .
Pharmacokinetics
The compound is predicted to have a boiling point of236.9±25.0 °C and a density of 1.149±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .
Result of Action
Similar compounds like neonicotinoids are known to cause rapid death in insects by blocking neural messages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Agrochemicals: The compound is studied for its insecticidal properties, similar to other neonicotinoids, which act on the nervous system of insects.
Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid with a similar mechanism of action, used widely as an insecticide.
Thiacloprid: Shares structural similarities and also targets nicotinic acetylcholine receptors.
Acetamiprid: Another compound in the same class, known for its insecticidal properties.
Uniqueness
1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine is unique due to its specific structural features, such as the ethyl group on the piperazine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other neonicotinoids. This uniqueness can influence its efficacy and safety profile in various applications.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXNCSANLDBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















